molecular formula C6H2ClF3IN B1589367 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine CAS No. 205444-22-0

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1589367
M. Wt: 307.44 g/mol
InChI Key: JHKQSKCFLAXPKK-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine, also known as CIP, is an organohalide compound that has a wide range of applications in both scientific research and industrial processes. It is a colorless, odorless, and volatile liquid that is soluble in many organic solvents. CIP has been used in a variety of research applications, such as in the synthesis of other compounds, as a catalyst for various reactions, and as a reagent for the determination of certain compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

Halogen Shuffling in Pyridines

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine demonstrates notable utility in halogen shuffling within the pyridine ring. Lithium diisopropylamide and iodine treatments of 2-chloro-6-(trifluoromethyl)pyridine lead to its conversion into 3-iodo derivatives, which can be further isomerized to produce 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds are valuable as starting materials for a variety of reactions, including halogen/metal exchange and electrophilic trapping processes (Mongin, Tognini, Cottet, & Schlosser, 1998).

Regioexhaustive Functionalization

The concept of regioexhaustive functionalization is exemplified in the manipulation of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds can be selectively deprotonated and carboxylated, yielding specific carboxylic acids. This process demonstrates the precise chemical manipulation possible with these pyridine derivatives (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Structural Characterization in Drug Development

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is also significant in the structural characterization of potential drug compounds. For example, its interaction with iodine in the development of antithyroid drugs has been studied, showcasing its role in understanding drug interactions and molecular structures (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Antimicrobial Activity Investigation

In addition to its utility in structural characterization, 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine has been investigated for its antimicrobial activities. Studies involving spectroscopic analysis and DNA interaction highlight its potential in the development of new antimicrobial agents (Evecen, Kara, İdil, & Tanak, 2017).

properties

IUPAC Name

2-chloro-4-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKQSKCFLAXPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446215
Record name 2-chloro-4-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

CAS RN

205444-22-0
Record name 2-chloro-4-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-iodo-6-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
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Reactant of Route 6
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Citations

For This Compound
7
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
F Mongin, A Tognini, F Cottet, M Schlosser - Tetrahedron letters, 1998 - Elsevier
When treated with lithium diisopropylamide in tetrahydrofuran at −85 C and subsequently with iodine, 2-chloro-6-(trifluoromethyl)pyridine is neatly converted into its 3-iodo derivative. …
Number of citations: 35 www.sciencedirect.com
M Schlosser - Synlett, 2007 - thieme-connect.com
Halogens, in particular fluorine atoms, are favorite tools to fine-tune the chemical and biological properties of pharmaceutical or agricultural development products. At the same time, …
Number of citations: 12 www.thieme-connect.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com
J Parra, FA Esteve-Turrillas, A Abad-Somovilla… - Analytical …, 2011 - Elsevier
The relevance of the linker tethering site in haptens was investigated for antibody generation and immunoassay development. Three derivatives of the strobilurin fungicide picoxystrobin …
Number of citations: 14 www.sciencedirect.com
CM Martínez-Viturro, AA Trabanco… - Journal of medicinal …, 2020 - ACS Publications
O-GlcNAcylation is a post-translational modification of tau understood to lower the speed and yield of its aggregation, a pathological hallmark of Alzheimer’s disease (AD). O-GlcNAcase …
Number of citations: 12 pubs.acs.org
EN PC - Palladium-and Nickel-Catalyzed Cross-Coupling …, 2022 - search.proquest.com
4.3 Reaction Development Page 257 232 4.2. 5 Stereoconvergent coupling with terminal epoxides Recently, our group reported a photo-assisted reductive coupling (PARC) of racemic …
Number of citations: 0 search.proquest.com

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